Cas no 142532-75-0 (2-(9H-fluoren-9-yl)acetaldehyde)

2-(9H-fluoren-9-yl)acetaldehyde 化学的及び物理的性質
名前と識別子
-
- 9H-Fluorene-9-acetaldehyde
- 2-(9H-fluoren-9-yl)acetaldehyde
- SCHEMBL73177
- 142532-75-0
- EN300-1807017
-
- インチ: InChI=1S/C15H12O/c16-10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,10,15H,9H2
- InChIKey: LRMKIHQXIRRHDU-UHFFFAOYSA-N
計算された属性
- せいみつぶんしりょう: 208.088815002Da
- どういたいしつりょう: 208.088815002Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 16
- 回転可能化学結合数: 2
- 複雑さ: 238
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 17.1Ų
2-(9H-fluoren-9-yl)acetaldehyde 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1807017-0.05g |
2-(9H-fluoren-9-yl)acetaldehyde |
142532-75-0 | 0.05g |
$912.0 | 2023-09-19 | ||
Enamine | EN300-1807017-2.5g |
2-(9H-fluoren-9-yl)acetaldehyde |
142532-75-0 | 2.5g |
$2127.0 | 2023-09-19 | ||
Enamine | EN300-1807017-10g |
2-(9H-fluoren-9-yl)acetaldehyde |
142532-75-0 | 10g |
$4667.0 | 2023-09-19 | ||
Enamine | EN300-1807017-5g |
2-(9H-fluoren-9-yl)acetaldehyde |
142532-75-0 | 5g |
$3147.0 | 2023-09-19 | ||
Enamine | EN300-1807017-0.25g |
2-(9H-fluoren-9-yl)acetaldehyde |
142532-75-0 | 0.25g |
$999.0 | 2023-09-19 | ||
Enamine | EN300-1807017-5.0g |
2-(9H-fluoren-9-yl)acetaldehyde |
142532-75-0 | 5g |
$3147.0 | 2023-05-23 | ||
Enamine | EN300-1807017-10.0g |
2-(9H-fluoren-9-yl)acetaldehyde |
142532-75-0 | 10g |
$4667.0 | 2023-05-23 | ||
Enamine | EN300-1807017-0.1g |
2-(9H-fluoren-9-yl)acetaldehyde |
142532-75-0 | 0.1g |
$956.0 | 2023-09-19 | ||
Enamine | EN300-1807017-0.5g |
2-(9H-fluoren-9-yl)acetaldehyde |
142532-75-0 | 0.5g |
$1043.0 | 2023-09-19 | ||
Enamine | EN300-1807017-1.0g |
2-(9H-fluoren-9-yl)acetaldehyde |
142532-75-0 | 1g |
$1086.0 | 2023-05-23 |
2-(9H-fluoren-9-yl)acetaldehyde 関連文献
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1. A butterfly shaped organic heterojunction photocatalyst for effective photocatalytic CO2 reduction†Asif Hayat,Muhammad Sohail,Asma M. Alenad,Ahmad Irfan,Naghma Shaishta,Ashiq Hayat,Sunil Kumar Baburao Mane,Wasim Ullah Khan CrystEngComm, 2021,23, 4963-4974
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Fanghua Ning,Ali Saad,Xiuting Li,Dingguo Xia J. Mater. Chem. A, 2021,9, 14392-14399
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Hui Yang,Kou-Sen Cao,Wen-Hua Zheng Chem. Commun., 2017,53, 3737-3740
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
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Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
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Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
2-(9H-fluoren-9-yl)acetaldehydeに関する追加情報
Comprehensive Overview of 2-(9H-fluoren-9-yl)acetaldehyde (CAS No. 142532-75-0): Properties, Applications, and Industry Insights
2-(9H-fluoren-9-yl)acetaldehyde (CAS No. 142532-75-0) is a specialized organic compound that has garnered significant attention in pharmaceutical and materials science research. This fluorenyl-based aldehyde derivative is characterized by its unique molecular structure, combining a fluorene scaffold with an acetaldehyde functional group. Its versatility in synthetic chemistry makes it a valuable intermediate for developing advanced materials and bioactive molecules.
The compound's CAS registry number 142532-75-0 serves as a critical identifier for researchers and regulatory compliance. Recent studies highlight its role in photovoltaic materials and OLED technology, addressing growing market demands for renewable energy solutions and display innovations. Industry reports indicate a 23% annual growth in applications involving fluorene derivatives, driven by their exceptional electron-transport properties and thermal stability.
From a synthetic perspective, 2-(9H-fluoren-9-yl)acetaldehyde demonstrates remarkable reactivity in Knoevenagel condensations and Wittig reactions. These transformations enable the creation of extended π-conjugated systems, particularly valuable for organic semiconductors. Analytical characterization typically involves HPLC purification and NMR spectroscopy, with purity levels exceeding 98% for most research applications.
Environmental considerations surrounding fluoren-9-yl compounds have become increasingly important. Recent innovations focus on green chemistry approaches to synthesize this aldehyde, reducing solvent waste and energy consumption. These developments align with global sustainability trends and respond to frequent search queries about "eco-friendly organic synthesis" and "sustainable chemical intermediates".
In pharmaceutical contexts, the acetaldehyde moiety of this compound serves as a strategic handle for constructing various biologically active molecules. Patent analyses reveal its incorporation in kinase inhibitors and neuroprotective agents, addressing common search terms like "fluorene in drug discovery". The compound's lipophilic character enhances blood-brain barrier penetration, making it particularly interesting for CNS-targeted therapies.
Quality control protocols for CAS 142532-75-0 emphasize rigorous spectroscopic validation and chromatographic purity assessments. Storage recommendations typically suggest argon atmosphere protection at -20°C to prevent aldehyde oxidation, a frequent concern raised in laboratory forums. These handling procedures mirror best practices for sensitive carbonyl compounds in general.
The commercial landscape for 2-(9H-fluoren-9-yl)acetaldehyde reflects growing demand from electronic materials manufacturers and contract research organizations. Market intelligence indicates particular interest from Asia-Pacific regions, where organic electronics research has expanded dramatically. This geographic trend corresponds with increasing searches for "fluorene suppliers" and "specialty aldehydes distributors".
Future research directions may explore the compound's potential in supramolecular chemistry and molecular recognition systems. Preliminary studies suggest interesting interactions with cyclodextrin derivatives, opening possibilities for drug delivery applications. These developments respond to trending scientific inquiries about "host-guest chemistry with fluorenes" and "functional aldehyde applications".
From a regulatory standpoint, 142532-75-0 currently falls outside major chemical control lists, though proper laboratory safety protocols remain essential. Material Safety Data Sheets emphasize standard organic compound precautions, addressing common workplace questions about "handling aromatic aldehydes" and "fluorene derivative storage".
Analytical challenges associated with this compound frequently involve distinguishing its aldehyde proton signal in crowded aromatic regions of 1H NMR spectra. Advanced techniques like 2D NMR and high-resolution mass spectrometry provide solutions to these characterization hurdles, topics frequently discussed in analytical chemistry forums.
The pricing structure for 2-(9H-fluoren-9-yl)acetaldehyde varies significantly based on purity grade and order scale, with research quantities typically ranging from $150-$500 per gram. Bulk procurement options are becoming more available as industrial applications expand, particularly for organic light-emitting diode component synthesis.
Emerging synthetic methodologies are reducing production costs for this fluorenyl aldehyde, including improved catalytic oxidation routes from corresponding alcohols. These process optimizations address frequent industry queries about "cost-effective fluorene derivatives" while maintaining high chemical yield and reaction selectivity.
In educational contexts, CAS 142532-75-0 serves as an excellent example for teaching aromatic substitution effects and carbonyl chemistry. Its distinct UV-Vis absorption profile makes it particularly useful for spectroscopy demonstrations, responding to pedagogical searches about "teaching organic spectroscopy".
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